molecular formula C10H8ClN3O4S B3855784 1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole

1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No. B3855784
M. Wt: 301.71 g/mol
InChI Key: PAYZQQOTBCDWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-3-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound that has been widely used in scientific research. This compound is also known as CNPSIM and belongs to the family of imidazole derivatives. CNPSIM has shown promising results in various research studies, and its applications have been explored in different fields.

Mechanism of Action

The mechanism of action of CNPSIM involves the inhibition of PKC activity by binding to its regulatory domain. This leads to the suppression of downstream signaling pathways that are involved in cell proliferation and survival. CNPSIM has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CNPSIM has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the levels of glucose and insulin in diabetic animal models. CNPSIM has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, CNPSIM has been found to reduce inflammation in models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using CNPSIM in lab experiments include its high potency and selectivity towards PKC. It has also been found to be stable under physiological conditions, making it suitable for in vivo studies. However, the limitations of using CNPSIM include its low solubility in water, which can affect its bioavailability. It also has a short half-life in vivo, which requires frequent dosing.

Future Directions

There are several future directions for the use of CNPSIM in scientific research. One direction is to explore its potential as a therapeutic agent for cancer, diabetes, and Alzheimer's disease. Another direction is to investigate its role in modulating immune responses and inflammation. Additionally, the development of more potent and selective analogs of CNPSIM could lead to the discovery of new therapeutic agents.

Scientific Research Applications

CNPSIM has been extensively used in scientific research due to its unique properties. It has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is also involved in the development of diseases such as cancer, diabetes, and Alzheimer's disease. Therefore, CNPSIM has been explored as a potential therapeutic agent for these diseases.

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4S/c1-7-12-4-5-13(7)19(17,18)8-2-3-9(11)10(6-8)14(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYZQQOTBCDWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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